

Technical Guide: Understanding the Molecular Weight of Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexanecarbohydrazide**

Cat. No.: **B1361583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbohydrazide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Accurate determination of its molecular weight is a fundamental prerequisite for its characterization, synthesis verification, and incorporation into further research applications. This technical guide provides an in-depth overview of the molecular properties of **Cyclohexanecarbohydrazide**, with a primary focus on the experimental determination of its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). While specific signaling pathways for **Cyclohexanecarbohydrazide** are not extensively documented, derivatives of hydrazides have been explored for their biological activities, including potential antibacterial properties. This guide will detail the necessary protocols and data interpretation for the precise molecular weight analysis of this compound.

Core Molecular Data

A comprehensive understanding of a compound begins with its fundamental molecular properties. The following table summarizes the key quantitative data for **Cyclohexanecarbohydrazide**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem CID: 240039[1]
Molecular Weight (Average)	142.20 g/mol	PubChem CID: 240039[1]
Exact Mass	142.110613 g/mol	PubChem CID: 240039[1]
CAS Number	38941-47-8	PubChem CID: 240039

Experimental Protocol: Molecular Weight Determination by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for determining the molecular weight of small organic molecules like **Cyclohexanecarbohydrazide** with high accuracy and minimal fragmentation.[[2](#)][[3](#)]

Materials and Reagents

- **Cyclohexanecarbohydrazide** sample
- HPLC-grade Methanol[[4](#)][[5](#)]
- HPLC-grade Water[[4](#)][[5](#)]
- Formic acid (for enhancing protonation)[[6](#)]
- 2 mL autosampler vials with septa[[5](#)]
- Micropipettes and sterile tips
- Vortex mixer
- Centrifuge

Sample Preparation

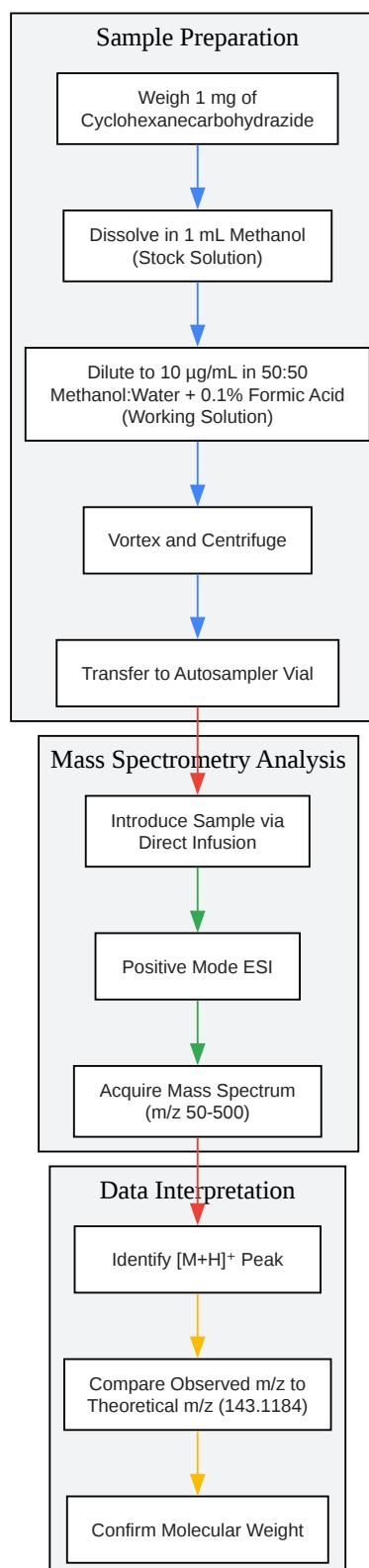
- Stock Solution Preparation: Accurately weigh approximately 1 mg of **Cyclohexanecarbohydrazide** and dissolve it in 1 mL of HPLC-grade methanol to prepare a

1 mg/mL stock solution.^[5]

- Working Solution Preparation: From the stock solution, prepare a working solution with a final concentration of approximately 10 μ g/mL by diluting with a solvent mixture of 50:50 (v/v) methanol and water.^[5] To aid in protonation and the formation of the molecular ion $[M+H]^+$, add formic acid to the working solution to a final concentration of 0.1%.^[6]
- Solubilization and Clarification: Vortex the working solution thoroughly to ensure complete dissolution. If any particulate matter is visible, centrifuge the solution to prevent clogging of the MS instrument.^[7]
- Transfer: Carefully transfer the supernatant of the working solution into a 2 mL autosampler vial.

Instrumentation and Analysis

- Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., an Orbitrap or Time-of-Flight (TOF) analyzer).
- Ionization Mode: Positive ion mode will be used to detect the protonated molecule, $[M+H]^+$.
- Infusion: The sample can be introduced into the mass spectrometer via direct infusion.
- Mass Range: Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.
- Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the protonated molecule of **Cyclohexanecarbohydrazide**.


Data Interpretation

The resulting mass spectrum should display a prominent peak corresponding to the $[M+H]^+$ ion of **Cyclohexanecarbohydrazide**. The expected m/z value would be the exact mass of the compound plus the mass of a proton (1.0078 u). Therefore, the expected m/z would be approximately 143.1184. The observed m/z value from the high-resolution mass spectrometer will provide experimental confirmation of the molecular weight.

Mandatory Visualizations

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of **Cyclohexanecarbohydrazide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Determination of **Cyclohexanecarbohydrazide**.

Conclusion

This technical guide has provided the essential molecular data for **Cyclohexanecarbohydrazide** and a detailed experimental protocol for the accurate determination of its molecular weight using ESI-MS. The presented workflow and data are critical for researchers and scientists in ensuring the identity and purity of this compound in their studies. Adherence to the outlined procedures will facilitate reliable and reproducible results, which are fundamental for any subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclohexanecarbohydrazide | C7H14N2O | CID 240039 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vanderbilt.edu [vanderbilt.edu]
- To cite this document: BenchChem. [Technical Guide: Understanding the Molecular Weight of Cyclohexanecarbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361583#understanding-the-molecular-weight-of-cyclohexanecarbohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com